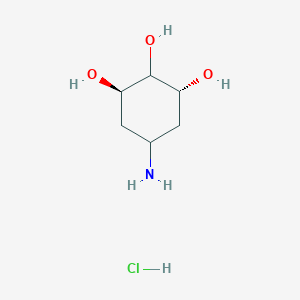

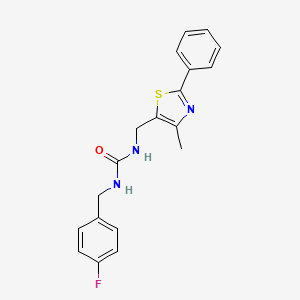

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride, also known as D-glucosamine hydrochloride, is a widely used dietary supplement and pharmaceutical ingredient. It is a natural amino sugar that is commonly found in shellfish, animal bones, and fungi. In recent years, D-glucosamine hydrochloride has gained significant attention due to its potential therapeutic benefits in treating various diseases.

Applications De Recherche Scientifique

Chiral Building Blocks in Amino Acid Synthesis

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride and similar compounds are used as chiral building blocks in the preparation of sugar amino acids and peptidomimetics. For instance, Defant et al. (2011) utilized a bicyclic lactone obtained from catalytic pyrolysis of cellulose to synthesize a δ-sugar amino acid. This compound serves as an isoster of the dipeptide glycine-alanine, presenting potential use in creating new peptidomimetics with restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).

Precursors to Carbocyclic Nucleosides

Compounds structurally related to this compound are also employed as precursors in the synthesis of carbocyclic nucleosides. Rajappan et al. (2001) discussed the synthesis of a protected form of (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol, which is a crucial building block for the 5′-nor carbocyclic nucleosides, noted for their significant biological properties (Rajappan et al., 2001).

Glycosidase Inhibitory Activities

Lysek et al. (2007) studied conduramine F-1 epoxides derived from compounds similar to this compound and found that these compounds exhibit glycosidase inhibitory activities. Specific derivatives were identified as good inhibitors of beta-xylosidase and alpha-glucosidase, presenting potential implications in therapeutic applications (Lysek et al., 2007).

Enantiodiscriminating Ability in NMR Spectroscopy

Yang et al. (2006) synthesized compounds derived from (1R,2R)-diaminocyclohexane and evaluated their enantiodiscriminating ability using 1H NMR spectroscopy. These compounds demonstrated better enantiodiscrimination for certain chiral carboxylic acids compared to commercially available chiral solvating agents, marking them as promising agents for future applications (Yang et al., 2006).

Propriétés

IUPAC Name |

(1R,3R)-5-aminocyclohexane-1,2,3-triol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h3-6,8-10H,1-2,7H2;1H/t3?,4-,5-,6?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKJFCRAOREGZ-FQOUYKNTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C(C1O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1N)O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)

![N1-(4-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2475814.png)